molecular formula C7H5BrO2 B134324 4-Bromo-2-hydroxybenzaldehyde CAS No. 22532-62-3

4-Bromo-2-hydroxybenzaldehyde

Cat. No. B134324
CAS RN: 22532-62-3
M. Wt: 201.02 g/mol
InChI Key: HXTWKHXDFATMSP-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2 . It is a solid substance with a light yellow color and aromatic odor . This compound is primarily used as an intermediate in organic synthesis, for the production of various bioactive compounds and drugs, such as bactericides, antioxidants, and drugs . It can also be used in the production of dyes and pigments .


Synthesis Analysis

The synthesis of 4-Bromo-2-hydroxybenzaldehyde involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The reaction yields Schiff base ligands, which are then coordinated with metal ions in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-hydroxybenzaldehyde can be represented by the SMILES string Oc1cc(Br)ccc1C=O . The InChI key for this compound is HXTWKHXDFATMSP-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromo-2-hydroxybenzaldehyde can participate in various chemical reactions. For instance, it can be used in the synthesis of azides . It can also react with hydrogen peroxide in base to form hydroquinone, a process known as Dakin oxidation .


Physical And Chemical Properties Analysis

4-Bromo-2-hydroxybenzaldehyde is a solid substance with a melting point of 50-54 °C . It has a molecular weight of 201.02 . It is soluble in methanol .

Scientific Research Applications

Organic Synthesis Intermediate

4-Bromo-2-hydroxybenzaldehyde is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other chemical compounds, serving as a building block in the creation of more complex molecules.

Pharmaceuticals

In the pharmaceutical industry, 4-Bromo-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various drugs . For instance, it is used in the synthesis of γ-secretase modulator BIIB042 .

Agrochemicals

4-Bromo-2-hydroxybenzaldehyde also finds application in the agrochemical industry . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers.

Dye Manufacturing

In the dye manufacturing industry, 4-Bromo-2-hydroxybenzaldehyde is used as a starting material or intermediate . It can contribute to the formation of complex dye structures.

Laboratory Research

In laboratory research, 4-Bromo-2-hydroxybenzaldehyde is used as a reagent and intermediate for various chemical reactions . Its properties make it a valuable tool in experimental procedures and method development.

Safety And Hazards

4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective equipment, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-bromo-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWKHXDFATMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398953
Record name 4-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxybenzaldehyde

CAS RN

22532-62-3
Record name 4-Bromo-2-hydroxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

A solution of 3-bromophenol (100.00 g, 0.576 mol) in a mixture of 600 mL of toluene/acetonitile (2:1) was added MgCl2 (110.6 g, 3.68 mol), paraformaldehyde (40.00 g) and the mixture was maintained at 80° C. for 1.5 h while the by-product was distilled off. A second portion of paraformaldenhyde (40.00 g) was added and the mixture was stirred for 2.5 h at 80° C., and the third portion of paraformaldenhyde (30.6 g) was added and stirred for 2 h at 80° C. The reaction was quenched with cool 2.5 N hydrochloride acid, and the mixture was stirred at room temperature for 1 h to afford a biphasic solution. The aqueous phase was extracted with EtOAc. And the combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to afford 4-bromo-2-hydroxybenzaldehyde. 1H-NMR (400 MHz, CDCl3) 11.10 (s, 1H), 9.86 (s, 1H), 7.40˜7.43 (d, J=8.4 Hz, 1H), 7.15˜7.20 (m, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
toluene acetonitile
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
110.6 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two

Q & A

Q1: How is 4-Bromo-2-hydroxybenzaldehyde used in the synthesis of lifitegrast, and what advantages does this approach offer?

A1: In the synthesis of lifitegrast, an integrin antagonist for treating dry eye disease, 4-Bromo-2-hydroxybenzaldehyde serves as a crucial starting material for synthesizing benzofuran-6-carboxylic acid []. This particular route, as detailed in the research, avoids harsh reaction conditions previously employed, resulting in a more efficient synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core structure found in lifitegrast. This improved process offers a higher overall yield (79%) compared to earlier reported methods (66%) [].

Q2: Can you explain the role of 4-Bromo-2-hydroxybenzaldehyde in creating molecules with potential anti-cancer properties?

A2: 4-Bromo-2-hydroxybenzaldehyde plays a key role in synthesizing ferrocenyl-derived conjugates, which are further used to create novel metallodendrimers []. These metallodendrimers, containing ruthenium-arene centers, are investigated for their in vitro antiproliferative activity against cancer cells []. The 4-Bromo-2-hydroxybenzaldehyde is first reacted with vinyl ferrocene via a Heck coupling reaction, introducing a ferrocene moiety. This conjugate then undergoes further reactions to build the final metallodendrimer structure [].

Q3: Besides medicinal chemistry, what other applications utilize 4-Bromo-2-hydroxybenzaldehyde in synthesis?

A3: 4-Bromo-2-hydroxybenzaldehyde is a valuable reagent in synthesizing heterocyclic compounds. As demonstrated in the research, it reacts with 1,3-indandione in the presence of 1,3-diaminopropan-2-ol to yield novel oxonine derivatives []. These oxonine structures hold potential in various fields, including material science and as building blocks for more elaborate molecules.

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